molecular formula C15H13F2NO2 B5469376 (E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

(E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one

Cat. No.: B5469376
M. Wt: 277.27 g/mol
InChI Key: ONJRAUSPZVFCRS-VQHVLOKHSA-N
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Description

(E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one typically involves the following steps:

    Formation of the enone: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.

    Amination: The enone is then reacted with 2,4-difluoroaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The aromatic ring with fluorine atoms can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly due to the presence of fluorine atoms which are known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dichloroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
  • (E)-3-(2,4-difluorophenyl)-1-(5-methylfuran-2-yl)but-2-en-1-one

Uniqueness

The presence of fluorine atoms in (E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one distinguishes it from similar compounds, potentially enhancing its chemical stability and biological activity.

Properties

IUPAC Name

(E)-3-(2,4-difluoroanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-9(7-14(19)15-6-3-10(2)20-15)18-13-5-4-11(16)8-12(13)17/h3-8,18H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJRAUSPZVFCRS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=C(C)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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